molecular formula C16H11ClN2O2 B2926778 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 1518356-25-6

2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B2926778
CAS No.: 1518356-25-6
M. Wt: 298.73
InChI Key: ZELQMCNBVYDFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound with the molecular formula C15H11ClN2O2 It is a derivative of benzoic acid and contains a pyrazole ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 4-amino-1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]acetic acid
  • 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]propanoic acid
  • 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]butanoic acid

Uniqueness

2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(2-chlorophenyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-14-7-3-1-5-12(14)11-9-18-19(10-11)15-8-4-2-6-13(15)16(20)21/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELQMCNBVYDFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=C2)C3=CC=CC=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.